N-(4-methylphenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
CAS No.: 899749-72-5
Cat. No.: VC6334144
Molecular Formula: C21H21N3O
Molecular Weight: 331.419
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899749-72-5 |
|---|---|
| Molecular Formula | C21H21N3O |
| Molecular Weight | 331.419 |
| IUPAC Name | N-(4-methylphenyl)-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
| Standard InChI | InChI=1S/C21H21N3O/c1-16-9-11-18(12-10-16)22-21(25)24-15-14-23-13-5-8-19(23)20(24)17-6-3-2-4-7-17/h2-13,20H,14-15H2,1H3,(H,22,25) |
| Standard InChI Key | MZWSPCBBVRCGSV-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC=CC=C4 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, N-(4-methylphenyl)-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide, reflects its intricate architecture. The pyrrolo[1,2-a]pyrazine scaffold consists of a five-membered pyrrole ring fused to a six-membered pyrazine ring, with a carboxamide group at position 2 and phenyl substituents at positions 1 and 4-methylphenyl. The molecular formula C₂₁H₂₁N₃O corresponds to a molecular weight of 331.419 g/mol, as confirmed by high-resolution mass spectrometry.
Key Structural Features:
-
Pyrrolo[1,2-a]pyrazine core: Enhances planarity and π-π stacking potential with biological targets.
-
N-(4-methylphenyl) carboxamide: Introduces hydrophobicity and hydrogen-bonding capabilities.
-
1-Phenyl group: Modulates steric and electronic interactions in binding pockets.
| Property | Value |
|---|---|
| CAS No. | 899749-72-5 |
| Molecular Formula | C₂₁H₂₁N₃O |
| Molecular Weight | 331.419 g/mol |
| IUPAC Name | N-(4-methylphenyl)-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
| SMILES | CC1=CC=C(C=C1)NC(=O)N2CCN3C2=CC=CN3C4=CC=CC=C4 |
Synthesis and Spectroscopic Characterization
Synthetic Pathways
The synthesis of N-(4-methylphenyl)-1-phenyl-pyrrolo-pyrazine-carboxamide involves multi-step organic reactions. A typical route begins with the condensation of a pyrrole derivative with an isocyanate-bearing phenyl group, followed by cyclization to form the pyrazine ring. For example:
-
Pyrrole activation: Treating 1-phenylpyrrole with phosgene generates an intermediate isocyanate.
-
Carboxamide formation: Reaction with 4-methylaniline in anhydrous dichloromethane yields the carboxamide precursor.
-
Cyclization: Intramolecular cyclization under acidic conditions (e.g., H₂SO₄) completes the pyrrolo-pyrazine scaffold.
Spectroscopic Validation
Structural elucidation relies on advanced spectroscopic techniques:
-
¹H NMR: Peaks at δ 7.25–7.45 ppm confirm aromatic protons, while δ 3.80–4.20 ppm corresponds to methylene groups in the pyrazine ring.
-
IR Spectroscopy: A strong absorption at ~1650 cm⁻¹ verifies the carbonyl group (C=O) of the carboxamide.
-
Mass Spectrometry: The molecular ion peak at m/z 331.419 aligns with the calculated molecular weight.
| Derivative | Substituent | LogP | IC₅₀ (μM) |
|---|---|---|---|
| 4-Methylphenyl | -C₆H₄CH₃ | 3.2 | 12.5 |
| 4-Fluorophenyl | -C₆H₄F | 3.5 | 8.7 |
| 3,4-Dimethylphenyl | -C₆H₃(CH₃)₂ | 4.1 | 5.2 |
Data extrapolated from related pyrrolo-pyrazine derivatives.
Future Directions and Challenges
Optimization Strategies
-
Pharmacokinetic profiling: Addressing low aqueous solubility through prodrug formulations or nanocarrier systems.
-
Target identification: CRISPR-Cas9 screening to map protein interactions and off-target effects.
Regulatory Considerations
As a research-grade compound, preclinical toxicity studies are pending. Regulatory approval will require rigorous assessment of genotoxicity and metabolic stability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume